{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid
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Overview
Description
{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid is an organic compound that features a furan ring, a phenoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid typically involves the reaction of furan-2-carboxylic acid with 3-aminophenol, followed by esterification with acetic acid. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors and advanced catalytic systems to ensure efficient and scalable synthesis. These methods are designed to minimize waste and energy consumption, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various furan and phenoxy derivatives, which can be further utilized in different applications .
Scientific Research Applications
{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of {3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of {3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid.
3-Aminophenol: Another precursor used in the synthesis.
Phenoxyacetic acid: Shares structural similarities but lacks the furan ring.
Uniqueness
This compound is unique due to its combination of a furan ring, phenoxy group, and acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[3-(furan-2-carbonylamino)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-12(16)8-19-10-4-1-3-9(7-10)14-13(17)11-5-2-6-18-11/h1-7H,8H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZRCBUZPBZOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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